![molecular formula C8H10ClN3O B2513476 (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol CAS No. 1841473-77-5](/img/structure/B2513476.png)
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a derivative of pyrrolidine and has been extensively studied for its biochemical and physiological effects. We will also list future directions for further research.
Scientific Research Applications
(1) Synthesis and Structural Analysis (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol serves as a precursor in the synthesis of various novel compounds, demonstrating its versatility in organic synthesis. For instance, it has been utilized in the synthesis of new 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol compounds through cyclization reactions, showcasing its role in creating compounds with potential chemical and pharmaceutical applications (Wu et al., 2012). Moreover, its derivatives have been studied for their structure by X-ray diffraction, indicating its importance in the field of crystallography and molecular design.
(2) Chemical Modification for Biological Evaluation The compound has also been subjected to chemical modifications to evaluate its biological activity. In a study, 6'-chloropyridazin-3'-yl)pyrazoles were synthesized and evaluated as analgesic agents, showing that modifications of the core structure could lead to significant biological activities (Aggarwal et al., 2020). These findings illustrate the potential of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol derivatives in the development of new pharmaceuticals.
(3) Application in Material Science Apart from pharmaceutical applications, derivatives of (3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol have been explored in material science. For example, its use in the synthesis of complexes with potential applications in surface protection activities for mild steel in acidic conditions reveals its utility beyond medicinal chemistry into corrosion inhibition and material protection (Olasunkanmi et al., 2018).
(4) Exploration in Nucleic Acid Studies The molecule has found use in nucleic acid studies as well. Derivatives have been incorporated into oligodeoxynucleotides to form intercalating nucleic acids (INAs), which exhibited a slight destabilization of INA-DNA duplexes, providing insights into the interactions of such derivatives with genetic materials (Filichev & Pedersen, 2003).
properties
IUPAC Name |
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c9-7-3-10-4-8(11-7)12-2-1-6(13)5-12/h3-4,6,13H,1-2,5H2/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFKCMOGRCBXAO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CN=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.